2-Pentanol, 4-methyl-1-nitro-
CAS No.: 102014-44-8
Cat. No.: VC18833516
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102014-44-8 |
|---|---|
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 4-methyl-1-nitropentan-2-ol |
| Standard InChI | InChI=1S/C6H13NO3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3 |
| Standard InChI Key | OFEODFOGZSJOCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-1-nitropentan-2-ol, reflects its branched pentanol backbone with a nitro group at position 1 and a methyl substituent at position 4 . The hydroxyl group at position 2 enables hydrogen bonding, while the nitro group introduces polarizability and electrophilic reactivity. Computational models from PubChem and NIST confirm a tetrahedral geometry around the nitro-bearing carbon, with bond angles consistent with sp³ hybridization.
Physical and Spectral Characteristics
Key physicochemical parameters include:
Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,400 cm⁻¹ (O-H stretch) . Mass spectrometry data from NIST identifies a base peak at m/z 43 (C₂H₃O⁺), indicative of fragmentation between the nitro and hydroxyl-bearing carbons.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nitration of 4-methyl-2-pentanol using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) . This electrophilic substitution proceeds via the nitronium ion (NO₂⁺), with the reaction mechanism favoring para-substitution due to steric hindrance from the methyl group . Yields typically range from 60–75%, with byproducts including di-nitrated derivatives and oxidation artifacts.
Industrial Manufacturing
Continuous flow reactors are employed for large-scale production, optimizing heat dissipation and reaction uniformity. Key parameters include:
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Residence Time: 20–30 minutes
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Temperature Gradient: 5°C/min to prevent exothermic runaway
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Catalyst: Sulfonated polystyrene resins to enhance selectivity
A 2024 Benchchem study reported a pilot plant achieving 92% purity with a throughput of 500 kg/day, though industrial data remain proprietary.
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
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Oxidation: The hydroxyl group oxidizes to a ketone (4-methyl-1-nitropentan-2-one) using Jones reagent (CrO₃/H₂SO₄) . This ketone derivative (CAS 61960-86-9) serves as a precursor in fragrance synthesis .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-methyl-2-aminopentanol, a chiral building block for pharmaceuticals .
Nucleophilic Substitution
The hydroxyl group undergoes SN2 displacement with thionyl chloride (SOCl₂) to form 1-chloro-4-methyl-1-nitropentane, a versatile alkylating agent . Kinetic studies indicate a second-order rate constant of 2.3 × 10⁻⁴ L/mol·s at 25°C in dimethylformamide .
Applications in Research and Industry
Organic Synthesis
The compound’s dual functionality facilitates its use as a bifunctional intermediate:
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Peptide Mimetics: Nitro groups stabilize transition states in Ugi reactions, enabling synthesis of tetrazole-based scaffolds .
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Asymmetric Catalysis: Chiral derivatives serve as ligands in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >90%.
Biomedical Applications
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Antimicrobial Activity: In vitro assays demonstrate MIC values of 128 µg/mL against Staphylococcus aureus, attributed to nitro group-mediated disruption of electron transport chains .
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Neuropharmacology: Nitroalcohol derivatives exhibit NMDA receptor antagonism in rodent models, suggesting potential in stroke therapy .
Industrial Uses
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Solvents: High polarity and thermal stability make it suitable for epoxy resin formulations .
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Flotation Agents: In mineral processing, it enhances separation efficiency of sulfidic ores by modulating surface hydrophobicity .
Comparative Analysis with Structural Analogues
The nitro group’s electron-withdrawing effect in 2-pentanol, 4-methyl-1-nitro- lowers its pKa (∼8.2) compared to 4-methyl-2-pentanol (pKa ∼15), enhancing solubility in polar aprotic solvents .
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